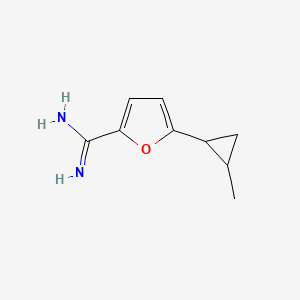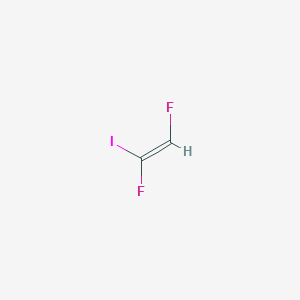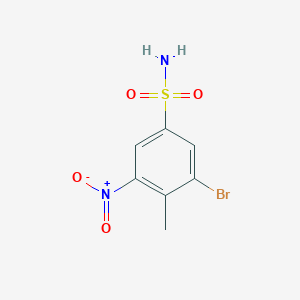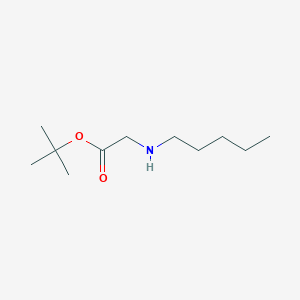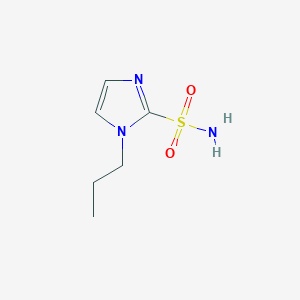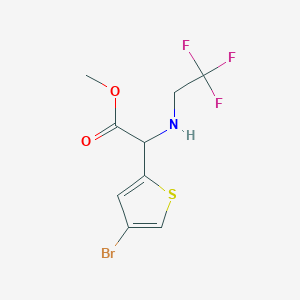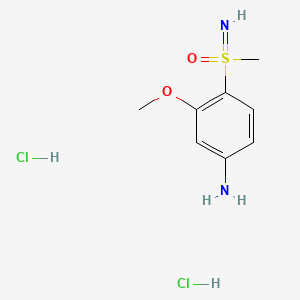![molecular formula C13H22O3 B13511988 Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)
Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group, a methyl group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate typically involves multistep organic reactions. One common method is the Diels-Alder reaction, followed by functional group modifications. For example, starting with a diene and a dienophile, the Diels-Alder reaction forms the bicyclic core. Subsequent steps include hydroxylation, methylation, and esterification to introduce the hydroxyl, methyl, and ethyl ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products
Oxidation: Formation of 9-oxo-5-methylbicyclo[3.3.1]nonane-1-carboxylate.
Reduction: Formation of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-methanol.
Substitution: Formation of 9-chloro-5-methylbicyclo[3.3.1]nonane-1-carboxylate.
Scientific Research Applications
Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure
Mechanism of Action
The mechanism of action of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing pathways such as signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Used as a catalyst in hydroboration reactions.
Bicyclo[3.3.1]nonane-1-carboxylic acid: A precursor in the synthesis of various derivatives.
Uniqueness
Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate is unique due to the combination of its bicyclic structure with hydroxyl, methyl, and ethyl ester functional groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-3-16-11(15)13-8-4-6-12(2,10(13)14)7-5-9-13/h10,14H,3-9H2,1-2H3 |
InChI Key |
NERHZOMGZCBHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1O)(CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


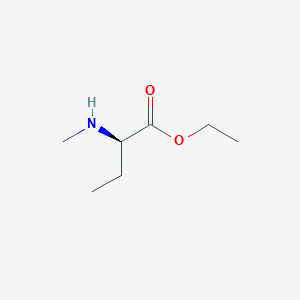
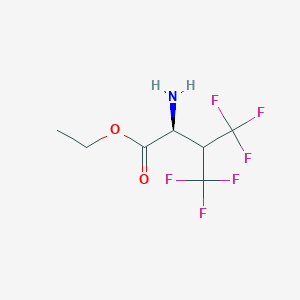
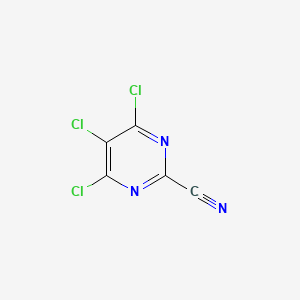
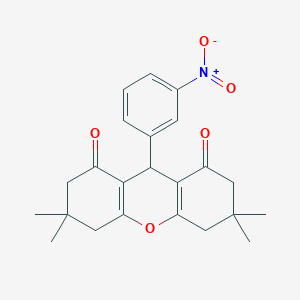

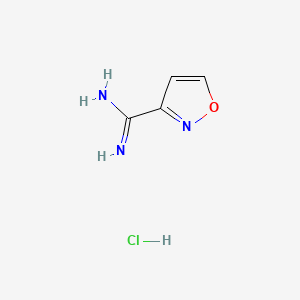
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
